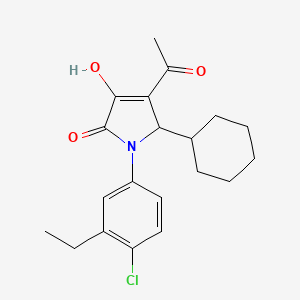

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

Description

The compound 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- (CAS: 512177-29-6) is a pyrrolone derivative characterized by a 2H-pyrrol-2-one core substituted with acetyl, 4-chloro-3-ethylphenyl, cyclohexyl, and hydroxyl groups. It is synthesized via a three-component reaction involving 4-chloroaniline, cyclohexanecarboxaldehyde, and ethyl-2,4-dioxovalerate in acetic acid at 95°C for 2 hours, yielding 48% as a yellow solid with a melting point (mp) of 229–231°C. Its FT-IR spectrum shows key absorption bands at 3070, 2983, 2926 (C-H stretching), 1708 (C=O), and 1645 cm⁻¹ (conjugated carbonyl).

Properties

Molecular Formula |

C20H24ClNO3 |

|---|---|

Molecular Weight |

361.9 g/mol |

IUPAC Name |

3-acetyl-1-(4-chloro-3-ethylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C20H24ClNO3/c1-3-13-11-15(9-10-16(13)21)22-18(14-7-5-4-6-8-14)17(12(2)23)19(24)20(22)25/h9-11,14,18,24H,3-8H2,1-2H3 |

InChI Key |

WYBQTLXGYGOSML-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-

General Synthetic Strategy

The synthesis of this compound and closely related pyrrolone derivatives typically involves a one-pot, three-component condensation reaction . The key starting materials are:

- Substituted anilines (e.g., 4-chloro-3-ethylphenyl aniline),

- Cyclohexane carboxaldehyde,

- Ethyl 2,4-dioxo-butanoate or ethyl acetopyruvate derivatives.

These reactants are combined in an acidic medium, usually acetic acid , and heated under controlled temperature conditions (around 90–95 °C) for 2–4 hours. The reaction proceeds via condensation, cyclization, and substitution steps to yield the pyrrol-2-one core with the desired substitution pattern.

Detailed Stepwise Preparation

Step 2: One-Pot Three-Component Condensation

- A substituted aniline (e.g., 4-chloro-3-ethylphenyl aniline) is dissolved in glacial acetic acid.

- Cyclohexane carboxaldehyde and the prepared ethyl 2,4-dioxo-butanoate derivative are added in stoichiometric amounts.

- The mixture is heated to approximately 95 °C and stirred for 2–4 hours under nitrogen atmosphere.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, acetic acid is removed under reduced pressure.

- The residue is triturated with diethyl ether or ethyl acetate to precipitate the product.

- The solid is collected by filtration and purified by recrystallization or chromatography as needed.

Step 3: Optional Enantiomeric Resolution and Further Functionalization

- The racemic mixture of the pyrrolone product can be resolved using chiral high-performance liquid chromatography (HPLC) columns such as Chiral Cel OD-H to obtain enantiomerically pure compounds.

- Additional transformations, such as reduction of the hydroxy group or amination at the 3-position, can be achieved by catalytic hydrogenation or treatment with ammonium formate under reflux conditions in ethanol, respectively.

Representative Example of Preparation

| Reagents and Conditions | Description |

|---|---|

| 4-chloro-3-ethylphenyl aniline | 1 equiv |

| Cyclohexane carboxaldehyde | 1 equiv |

| Ethyl acetopyruvate or ethyl 2,4-dioxo-butanoate | 1 equiv |

| Solvent | Glacial acetic acid |

| Temperature | 95 °C |

| Time | 2–4 hours |

| Atmosphere | Nitrogen |

| Work-up | Removal of acetic acid under vacuum, precipitation with diethyl ether, filtration, recrystallization |

Yield: Typically moderate to good (30–60%) depending on purification and substituent effects.

Analytical and Spectroscopic Data Supporting Preparation

- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic signals include multiplets for cyclohexyl protons (0.8–2.0 ppm), singlets for acetyl methyl protons (~2.4–2.6 ppm), aromatic protons (7.0–7.5 ppm), and a downfield singlet or broad peak for the hydroxy proton (~4.9–5.0 ppm).

- Mass Spectrometry (ESI+): Molecular ion peaks consistent with the molecular weight (m/z ~362) confirm the expected molecular formula.

- Melting Point: Crystalline solids typically exhibit melting points around 220 °C, indicative of purity and consistent crystalline form.

Summary Table of Preparation Conditions for Related Pyrrolone Derivatives

| Compound Variant | Aniline Substituent | Aldehyde | β-Ketoester | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-acetyl-5-cyclohexyl-3-hydroxy-1-(4-methylphenyl) | 4-methylphenyl | Cyclohexane carboxaldehyde | Ethyl acetopyruvate | Acetic acid | 95 | 2 | 46 |

| 1-(4-chlorophenyl)-5-cyclohexyl-3-hydroxy-4-[3-(4-hydroxyphenyl)propanoyl] | 4-chlorophenyl | Cyclohexane carboxaldehyde | Ethyl 6-(4-hydroxyphenyl)-2,4-dioxohexanoate | Acetic acid | Room temp to 95 | Overnight | Not specified |

| 4-acetyl-5-cyclohexyl-3-amino-1-(4-methylphenyl) | 4-methylphenyl | Cyclohexane carboxaldehyde | Ethyl acetopyruvate | Ethanol (reflux) | Reflux | 16 | Moderate |

Note: The exact compound of interest is closely related to these variants, with substitution differences on the aniline and aldehyde components.

Research Outcomes and Observations

- The one-pot condensation approach is efficient for constructing the pyrrolone ring with diverse substituents, allowing rapid synthesis of analogs for biological evaluation.

- The reaction conditions are mild and tolerate a variety of functional groups, including halogens and alkyl substituents on the aromatic ring.

- Enantiomeric resolution is feasible post-synthesis, enabling the study of stereochemical effects on biological activity.

- Purification by recrystallization or chromatography yields high-purity compounds suitable for further pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrrolones exhibit significant anticancer properties. The structural features of 2H-Pyrrol-2-one derivatives allow them to interact with various molecular targets implicated in cancer progression, such as kinases and other enzymes involved in cell proliferation and survival pathways. Studies have demonstrated that modifications to the pyrrolone structure can enhance selectivity and potency against cancer cell lines.

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, which is critical for conditions such as arthritis and other inflammatory diseases. By inhibiting specific pro-inflammatory cytokines, it may help reduce inflammation and associated symptoms.

3. Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrrolone derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties make them candidates for further investigation in neuroprotection.

Case Studies

Case Study 1: Anticancer Mechanisms

A study exploring the anticancer mechanisms of pyrrolones demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of the chloroethylphenyl group in enhancing cytotoxicity was highlighted, suggesting that modifications could lead to more effective treatments for resistant cancer types.

Case Study 2: Inflammation Modulation

In a model of rheumatoid arthritis, administration of a pyrrolone derivative resulted in decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role for these compounds in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1. Structural and Physical Comparison

Reactivity and Functionalization

The acetyl and hydroxyl groups in the target compound enable further derivatization. For instance:

- Cyclization Pathways : Compounds like 44 are synthesized via intramolecular cyclization, emphasizing the versatility of pyrrolone scaffolds in forming fused or substituted heterocycles.

Pharmacological Potential

While explicit bioactivity data for the target compound are lacking, structurally related pyrrolones exhibit promising pharmacological properties:

Biological Activity

2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, also known by its CAS number 512177-29-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNO |

| Molecular Weight | 361.862 g/mol |

| Melting Point | Not Available |

| Boiling Point | 521.042 °C |

| Density | 1.279 g/cm³ |

| LogP | 4.664 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of related pyrrole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic activity against various cancer cell lines:

- MCF7 (Breast Cancer) : Compounds showed GI50 values ranging from 3.79 to 12.50 µM.

- A549 (Lung Cancer) : Certain derivatives exhibited IC50 values as low as 26 µM, indicating effective growth inhibition.

Table 1 summarizes the cytotoxic effects of various pyrrole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | NCI-H460 | 42.30 |

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some pyrrole derivatives have been shown to inhibit Aurora-A kinase and CDK2, which are critical for cell cycle regulation.

Study on Antitumor Activity

A study conducted by Xia et al. demonstrated that a pyrrole derivative similar to our compound induced significant apoptosis in A549 cells with an IC50 value of approximately 49.85 µM. This study suggests that modifications to the pyrrole structure can enhance its anticancer properties.

Inhibition of Kinases

Another investigation focused on the inhibition of receptor tyrosine kinases by pyrrole compounds. The findings indicated that specific derivatives could inhibit EGFR and other kinases involved in tumor growth, showcasing their potential as targeted therapies in oncology.

Q & A

Basic: What synthetic routes are recommended for preparing 4-acetyl-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives?

The standard approach involves three-component reactions using substituted aldehydes, amines, and acetylacetone derivatives under reflux conditions. For example, 4-acetyl-3-hydroxy derivatives are synthesized via condensation of 4-acetyl-3-hydroxy precursors with aromatic amines in ethanol, followed by cyclization. Purification typically employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol or methanol .

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Key parameters include:

- Solvent selection : Ethanol or dichloromethane enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may accelerate cyclization .

- Reaction time : Extended reflux (10–48 hours) is critical for sterically hindered derivatives (e.g., 5-cyclohexyl groups) to achieve >60% yields .

- Catalyst use : Triethylamine or NaOH (5% solution) facilitates base-assisted cyclization, particularly for electron-deficient aryl substituents .

Basic: What spectroscopic methods confirm the structure of 2H-pyrrol-2-one derivatives?

- 1H/13C NMR : Identifies substituent patterns (e.g., 4-chloro-3-ethylphenyl groups show distinct aromatic proton splitting and chlorine-induced deshielding) .

- HRMS : Validates molecular weight (e.g., m/z 420.0893 for dichloro-substituted derivatives) .

- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

Advanced: How to resolve NMR discrepancies between predicted and experimental data?

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aiding assignments for complex substituents (e.g., cyclohexyl-induced conformational changes) .

- Solvent effects : Deuteration or DMSO-d6 can resolve peak broadening caused by hydrogen bonding with the 3-hydroxy group .

Advanced: What strategies mitigate challenges in synthesizing sterically hindered derivatives (e.g., 5-cyclohexyl)?

- Stepwise synthesis : Introduce bulky substituents early to avoid steric clashes during cyclization .

- Temperature control : Reflux (100–120°C) ensures sufficient energy for ring closure without decomposition .

- Purification : Gradient column chromatography (1:3 to 1:1 ethyl acetate/PE) separates diastereomers or byproducts .

Basic: What purification techniques are effective for isolating pyrrol-2-one derivatives?

- Column chromatography : Ethyl acetate/hexane gradients (1:4 to 2:1) resolve polar impurities .

- Recrystallization : Ethanol or methanol yields high-purity crystals (e.g., 256.3–258.6°C melting point for aminophenyl derivatives) .

Advanced: How do substituent electronic effects influence reactivity?

- Electron-withdrawing groups (e.g., Cl) : Reduce electron density at the pyrrolone core, slowing nucleophilic attacks but stabilizing intermediates (yields drop to 18% for dichloro derivatives) .

- Electron-donating groups (e.g., methoxy) : Enhance cyclization rates via resonance stabilization, achieving yields up to 86% .

Basic: What parameters are critical during the cyclization step?

- Base concentration : 0.1–0.5 M NaOH ensures deprotonation of the hydroxyl group without hydrolyzing the acetyl moiety .

- Temperature : −20°C to room temperature minimizes side reactions during diazomethane-mediated steps .

Advanced: How can computational chemistry predict regioselectivity in substituent addition?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 4-acetyl group directs electrophiles to the 5-position due to conjugation effects .

- Transition state modeling : Predicts steric clashes (e.g., cyclohexyl hindrance at the 1-position) .

Advanced: How do bulky substituents impact crystal packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.